2-Ethenyl-1-methoxy-4-nitrobenzene

Übersicht

Beschreibung

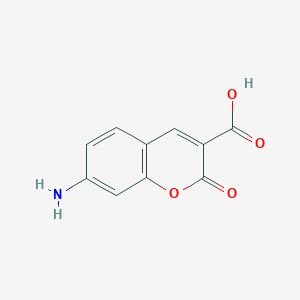

2-Ethenyl-1-methoxy-4-nitrobenzene is an organic compound that belongs to the group of electron-deficient olefins. It is also known as p-nitrostyrene or 4-nitrostyrene, due to its structural similarity to styrene . The compound has a molecular formula of C7H7NO3 and a molecular weight of 153.1354 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, oxidation of primary amines can also be used for the synthesis .Molecular Structure Analysis

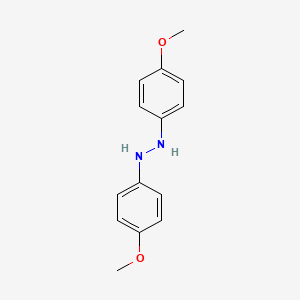

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Ethoxylation of p-Chloronitrobenzene Ethoxy-4-nitrobenzene was synthesized by reacting 4-chloronitrobenzene with potassium ethoxide in a homogeneous system using benzyltriethylammonium chloride as a phase-transfer catalyst at 50 degrees Celsius under ultrasound irradiation conditions. The use of phase-transfer catalysts and ultrasound has been demonstrated in these nucleophilic substitution reactions, and various factors such as the amount of catalyst, agitation speed, temperature, and ultrasound frequency affect the conversion of the reaction (Wang & Rajendran, 2007).

Structural Analysis and Potential Therapeutic Applications N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine was synthesized and characterized as a potential drug candidate against SARS-CoV-2 main protease. The study involved molecular docking, X-ray crystallography, Hirshfeld surface analysis, and ADMET predictions, indicating its viability as a therapeutic agent (Kumar & Choudhary, 2022).

Antibacterial Activity of Derivatives A series of bisthiourea ligands, including 1,2-bis(N’-2-methoxybenzoylthioureido)-4-nitrobenzene, were synthesized and screened for antibacterial activity. The efficacy of these compounds against Gram-positive bacteria was found to be higher than against Gram-negative bacteria, highlighting their potential in antibacterial applications (Mohamad Halim et al., 2012).

Kinetic Study of Synthesis A new method for synthesizing 4-methoxyphenol was studied, discussing reaction conditions and factors affecting yields. The method involved producing 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene and then converting it to the intermediate, 4-methoxy-benzenamine, by the reductive agent Na 2S (Jian, 2000).

Wirkmechanismus

- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Target of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution . The specific targets would depend on the exact biological or chemical context in which this compound is being used.

Mode of Action

The mode of action of 2-Ethenyl-1-methoxy-4-nitrobenzene could be similar to other benzene derivatives, which typically undergo electrophilic aromatic substitution . This is a two-step process:

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . The downstream effects would depend on the specific targets and biological context.

Biochemische Analyse

Biochemical Properties

The role of 2-Ethenyl-1-methoxy-4-nitrobenzene in biochemical reactions is not well-documented. It’s structurally similar to styrene, which is known to undergo electrophilic aromatic substitution

Cellular Effects

The cellular effects of this compound are not well-studied. Based on its structural similarity to styrene, it may influence cell function through its interactions with various cellular processes

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Eigenschaften

IUPAC Name |

2-ethenyl-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVZBAJBYXTMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609683 | |

| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103851-61-2 | |

| Record name | 2-Ethenyl-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-](/img/structure/B3045178.png)

![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)